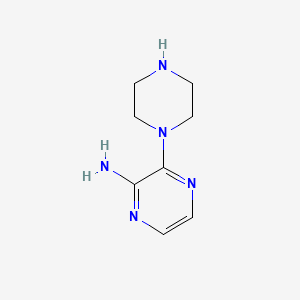

2-Amino-3-piperazin-1-ylpyrazine

描述

Significance of Pyrazine-Piperazine Conjugates in Medicinal Chemistry Research

The fusion of pyrazine (B50134) and piperazine (B1678402) rings into a single molecular entity, known as a pyrazine-piperazine conjugate, has garnered considerable attention in medicinal chemistry. This combination brings together the distinct properties of each heterocycle, often resulting in synergistic effects and a broad spectrum of pharmacological activities. semanticscholar.orgresearchgate.net Pyrazine, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, and its derivatives are known for their antitumor, antibiotic, and diuretic properties. semanticscholar.orgnih.gov Piperazine, a six-membered ring containing two nitrogen atoms at opposite positions, is a common feature in drugs targeting a wide range of conditions, including cancer, microbial infections, and central nervous system disorders. semanticscholar.orgresearchgate.net

The combination of these two moieties can enhance a molecule's "drug-likeness" by improving its pharmacokinetic profile, such as solubility and metabolic stability. reachemchemicals.comnih.gov The nitrogen atoms in the piperazine ring can act as hydrogen bond acceptors, facilitating strong interactions with biological targets like proteins and enzymes. researchgate.net This has led to the development of numerous pyrazine-piperazine-based compounds with promising therapeutic potential.

Overview of Heterocyclic Compounds in Biological and Pharmaceutical Sciences

Heterocyclic compounds are ubiquitous in nature and are fundamental components of many biologically essential molecules, including nucleic acids, vitamins, and amino acids. rroij.com In the pharmaceutical industry, they form the structural core of a vast number of approved drugs. ekb.egreachemchemicals.com Their prevalence stems from their ability to mimic natural biological molecules and interact with a wide array of biological targets with high specificity. ijprajournal.com

The presence of heteroatoms like nitrogen, oxygen, and sulfur imparts unique physicochemical properties to these molecules, influencing their reactivity, solubility, and ability to form various non-covalent interactions. rroij.com Medicinal chemists leverage this versatility to fine-tune the pharmacological properties of drug candidates, optimizing their potency, selectivity, and safety profiles. rroij.comrroij.com Furthermore, heterocyclic scaffolds provide a robust platform for overcoming drug resistance, a significant challenge in treating diseases like cancer and infectious diseases. rroij.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-piperazin-1-ylpyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N5/c9-7-8(12-2-1-11-7)13-5-3-10-4-6-13/h1-2,10H,3-6H2,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKYQDUPZKFLAKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=CN=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10668094 | |

| Record name | 3-(Piperazin-1-yl)pyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10668094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59215-43-9 | |

| Record name | 3-(1-Piperazinyl)-2-pyrazinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59215-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Piperazin-1-yl)pyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10668094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Amino 3 Piperazin 1 Ylpyrazine and Its Analogues

Established Synthetic Pathways for the Core Structure

The assembly of the 2-amino-3-piperazin-1-ylpyrazine core relies on fundamental reactions that functionalize the pyrazine (B50134) ring system. Key strategies include the introduction of the piperazine (B1678402) moiety onto a pre-existing pyrazine structure, often through nucleophilic substitution reactions.

Aminodehalogenation Strategies for Pyrazine Ring Functionalization

A prevalent method for introducing amino groups, including the piperazin-1-yl group, onto a pyrazine ring is through aminodehalogenation. This nucleophilic aromatic substitution reaction involves the displacement of a halogen atom on the pyrazine ring by an amine. For instance, the synthesis of various N-alkyl substituted 3-aminopyrazine-2-carboxamides has been successfully achieved using this approach. semanticscholar.orgpsu.edu In a typical procedure, a chloropyrazine derivative is reacted with an appropriate amine.

Microwave-assisted aminodehalogenation has emerged as a particularly effective technique, offering higher yields and significantly shorter reaction times compared to conventional heating methods. semanticscholar.orgpsu.edu For example, the synthesis of N-substituted 3-aminopyrazine-2-carboxamides was performed in a microwave reactor at 140 °C for 30 minutes in methanol (B129727) with pyridine (B92270) as a base, achieving yields ranging from 50.0% to 95.8%. psu.edu The variability in yields is often attributed to the steric hindrance of the substituents on the amine. psu.edu

| Starting Material | Reagent | Conditions | Product | Yield (%) | Reference |

| 3-chloropyrazine-2-carboxamide | Various primary and secondary amines | Microwave, 140 °C, 30 min, Methanol, Pyridine | N-substituted 3-aminopyrazine-2-carboxamides | 50.0-95.8 | psu.edu |

Amide Coupling Reactions in Scaffold Assembly

Amide bond formation is a crucial step in the synthesis of many analogues of this compound, particularly for pyrazinamide (B1679903) derivatives. Standard amide coupling protocols are employed to connect a pyrazinecarboxylic acid with an amine. This is often achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride. nih.gov

For example, the condensation of substituted pyrazine-2-carboxylic acid chlorides with various anilines has been used to generate a series of pyrazine-2-carboxylic acid amides. nih.govmdpi.com This method is also central to the synthesis of more complex structures, such as pyrazine-linked 2-aminobenzamides, where an amide bond connects the pyrazine scaffold to a 2-aminobenzamide (B116534) moiety. rsc.org In the synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazin-1-yl)pyridin-3-yl)benzamide derivatives, pyrazinoic acid was coupled with an amine using EDC·HCl, HOBt, and N,N-diisopropylethylamine in DMF. rsc.org

Reductive Amination and Microwave-Assisted Alkylation Techniques

Reductive amination is a versatile method for forming carbon-nitrogen bonds and is particularly useful for introducing or modifying substituents on the piperazine ring. nih.govmdpi.com This reaction typically involves the condensation of an amine with a ketone or aldehyde to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. nih.gov A mild and selective reducing agent such as sodium triacetoxyborohydride (B8407120) is often employed. nih.gov This technique has been utilized in the synthesis of piperazine-derived compounds by reacting a piperazine derivative with a ketone. nih.gov

Microwave-assisted alkylation provides an efficient means of further functionalizing the amino groups on the pyrazine or piperazine rings. scispace.comorganic-chemistry.orgnih.gov This technology accelerates reaction rates and often improves yields compared to conventional heating methods. scispace.comnih.gov For instance, microwave irradiation has been successfully used in the N-alkylation of various heterocyclic compounds.

Derivatization Strategies and Analog Design

The core this compound scaffold serves as a versatile template for the design and synthesis of a wide array of analogues. These derivatization strategies aim to explore the structure-activity relationships of these compounds for various biological targets.

Synthesis of N-Alkyl Substituted Pyrazinamide Derivatives

A significant area of research has focused on the synthesis of N-alkyl substituted pyrazinamide derivatives. These compounds are typically prepared by reacting a halogenated pyrazinamide precursor with a variety of alkylamines. semanticscholar.org The aminodehalogenation reaction, often facilitated by microwave irradiation, is the key step in this synthetic sequence. semanticscholar.orgpsu.edu A series of 18 N-alkyl substituted 3-aminopyrazine-2-carboxamides were synthesized using this microwave-assisted methodology, highlighting its efficiency. semanticscholar.org The choice of the alkylamine allows for the introduction of diverse lipophilic or functional groups, enabling the systematic investigation of their impact on biological activity.

| Precursor | Amine | Product Class | Synthetic Method | Reference |

| 3-Chloropyrazine-2-carboxamide | Alkylamines, Alicyclic amines | N-Alkyl substituted 3-aminopyrazine-2-carboxamides | Microwave-assisted aminodehalogenation | semanticscholar.orgpsu.edu |

Construction of Pyrazine-Linked 2-Aminobenzamide Analogues

Another important class of derivatives is the pyrazine-linked 2-aminobenzamide analogues. These molecules typically feature a 2-aminobenzamide moiety, which can act as a zinc-binding group in certain biological targets, connected to a (piperazin-1-yl)pyrazine core. rsc.orgresearchgate.net The synthesis of these compounds involves the strategic coupling of the two key heterocyclic systems.

A reported synthetic route involves a multi-step process starting from the treatment of 2-chloro-5-nitropyridine (B43025) with N-Boc-piperazine. rsc.org Following deprotection, the resulting piperazine derivative is coupled with pyrazinoic acid. The nitro group is then reduced to an amine, which is subsequently acylated with a substituted benzoic acid to yield the final pyrazine-linked 2-aminobenzamide analogue. rsc.org This modular approach allows for the introduction of various substituents on both the pyrazine and the benzamide (B126) portions of the molecule, facilitating the exploration of structure-activity relationships.

| Key Intermediates | Coupling Reaction | Final Product Class | Reference |

| (Piperazin-1-yl)pyrazine derivative, Substituted 2-aminobenzoic acid | Amide bond formation | Pyrazine-linked 2-aminobenzamide analogues | rsc.org |

Formation of Hybrid Compounds Bearing Pyrazine and 1,2,4-Triazole (B32235) Moieties

The strategic combination of pyrazine and 1,2,4-triazole rings into single molecular entities has been a subject of significant interest. This approach aims to leverage the biological activities associated with each heterocycle to create novel hybrid compounds.

One prominent synthetic route begins with a pyrazine-containing starting material, such as 5-methyl-2-pyrazinecarboxylic acid. This acid is first esterified, then condensed with hydrazine (B178648) hydrate (B1144303), and subsequently cyclized with carbon disulfide to yield a 5-(5-methyl-pyrazin-2-yl)- Current time information in Bangalore, IN.mdpi.comasianpubs.org-oxadiazole-2-thiol intermediate. asianpubs.org This intermediate is then reacted with hydrazine hydrate to form a 4-amino-5-(5-methyl-pyrazin-2-yl)-4H- Current time information in Bangalore, IN.asianpubs.orgmdpi.com-triazole-3-thiol. asianpubs.org The final step involves the condensation of this triazole-thiol with various phenacyl bromides to furnish the target 3-(5-methyl-pyrazin-2-yl)-6-aryl-7H- Current time information in Bangalore, IN.asianpubs.orgmdpi.com-triazolo-[3,4-b] Current time information in Bangalore, IN.mdpi.comasianpubs.org-thiadazine hybrids. asianpubs.org

A similar strategy has been employed in the conceptualization and synthesis of a series of eighteen hybrid compounds (T1–T18) that amalgamate pyrazine and 1,2,4-triazole scaffolds. researchgate.net These compounds were developed as potential antitubercular agents. researchgate.net For example, the synthesis of 2-(5-((4-Fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyrazine (T12) was reported with a yield of 86% and a melting point of 150–151 °C. researchgate.net

Furthermore, the design of 1,2,4-triazole-piperazine hybrid derivatives has been explored for their potential as monoamine oxidase (MAO) inhibitors. nih.gov In one study, a series of novel 1,2,4-triazole-piperazine derivatives were synthesized and characterized. Among these, compound 5c , which features a chloro substituent on the phenyl ring, was identified as a highly effective inhibitor of the MAO-A enzyme. nih.gov

Table 1: Examples of Synthesized Pyrazine-1,2,4-Triazole Hybrids

| Compound ID | Structure | Yield (%) | M.P. (°C) | Source |

| T12 | 2-(5-((4-Fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyrazine | 86% | 150–151 | researchgate.net |

| 5c | 1,2,4-triazole-piperazine derivative with 4-chlorophenyl group | - | - | nih.gov |

| 6a-g | 3-(5-methyl-pyrazin-2-yl)-6-aryl-7H- Current time information in Bangalore, IN.asianpubs.orgmdpi.com-triazole-[3,4-b] Current time information in Bangalore, IN.mdpi.comasianpubs.org-thiadazine | - | - | asianpubs.org |

| Data not available is represented by "-" |

Design and Synthesis of N,N′-Disubstituted Piperazine Conjugates

The synthesis of N,N'-disubstituted piperazine conjugates allows for the introduction of diverse functionalities onto the piperazine ring, significantly modifying the physicochemical properties of the parent molecule. These synthetic approaches are critical for exploring structure-activity relationships.

A general and versatile method involves the reaction of a piperazine precursor with various electrophiles. For instance, a series of N,N'-disubstituted piperazines were prepared by linking a pyridine π-system and a cyclic amine moiety through the piperazine ring. nih.gov This structural hybridization approach aimed to develop subtype-selective neuronal nicotinic acetylcholine (B1216132) receptor (nAChR) ligands. nih.gov

In another targeted synthesis, hybrid molecules containing a lipophilic 3-trifluoromethylphenyl moiety, a polar carbamoyloxy bridge, a 2-hydroxypropan-1,3-diyl chain, and a 4-(substituted phenyl)-/4-diphenylmethylpiperazin-1-ium-1-yl fragment were constructed. mdpi.com The synthesis commenced with the reaction of 3-(trifluoromethyl)phenyl isocyanate with (±)-(oxiran-2-yl)methanol. The resulting oxirane ring was then opened by nucleophilic addition of various commercially available 1-(substituted phenyl)- or 1-(diphenylmethyl)piperazines, leading to the desired N,N'-disubstituted piperazine conjugates. mdpi.com

The synthesis of piperazine-based compounds for specific delivery applications has also been described. Polyamines featuring piperazine and piperidine (B6355638) rings were synthesized through iterative reductive amination reactions. nih.gov The primary amine of the resulting polyamine was then selectively protected before further functionalization, such as reacting it with sulfonyl chloride reagents to introduce thiol-reactive groups. nih.gov

Advanced Synthetic Transformations for Structural Diversity

To expand the chemical space around the this compound core, advanced synthetic transformations are employed. These include cyclization reactions to create rigid, fused-ring systems and cross-coupling reactions to introduce a wide array of aryl and heteroaryl substituents.

Cyclization Reactions for Fused Ring Systems

Intramolecular cyclization reactions are a powerful tool for constructing complex, polycyclic architectures from simpler pyrazine precursors. These reactions lead to the formation of fused heterocyclic systems, which can exhibit unique biological properties due to their constrained conformations.

One key strategy involves the synthesis of 1,2,3-triazolo[1,5-a]pyrazines. These can be formed through methods such as the copper-catalyzed [3+2] cycloaddition of a propiolamide, followed by halide displacement to yield the fused product. mdpi.com Another approach is the intramolecular cyclization of a hydrazone derived from a tosylhydrazide precursor. mdpi.com

The synthesis of pyrazino[1,2-a]benzimidazoles represents another example of forming a fused ring system. In this synthesis, 2-acetylbenzimidazole (B97921) is reacted with an appropriate α-bromoacetophenone to form a diketone intermediate. tandfonline.com This intermediate is then reacted with various benzylamines in acetic acid, leading to a cyclization reaction that furnishes the desired 2-benzyl-1-methylidene-3-aryl-1,2-dihydropyrazino[1,2-a]benzimidazole derivatives. tandfonline.com

Similarly, imidazo[1,2-a]pyrazine (B1224502) derivatives can be synthesized. The process can start from pyrazine-2-carboxylic acid, which is converted to 2-aminopyrazine (B29847) through several steps. The 2-aminopyrazine is then refluxed with chloroacetaldehyde (B151913) to yield imidazo[1,2-a]pyrazine. ajrconline.org Subsequent reduction via catalytic hydrogenation can produce the saturated tetrahydroimidazo[1,2-a]pyrazine core, which can be further functionalized. ajrconline.org The formation of pyrazino-triazolo-thiadiazines, a fused system, has also been achieved starting from pyrazine precursors. asianpubs.org

Table 2: Examples of Fused Ring Systems Derived from Pyrazine Precursors

| Fused System | Synthetic Approach | Key Intermediates | Source |

| 1,2,3-Triazolo[1,5-a]pyrazine | Intramolecular cyclization of hydrazones | Tosylhydrazide-derived hydrazone | mdpi.com |

| Pyrazino[1,2-a]benzimidazole | Condensation/cyclization | 2-(2-acetyl-1H-benzimidazol-1-yl)-1-phenylethanone derivatives | tandfonline.com |

| Imidazo[1,2-a]pyrazine | Condensation/cyclization | 2-Aminopyrazine, Chloroacetaldehyde | ajrconline.org |

| Pyrazino-triazolo-thiadiazine | Condensation/cyclization | 4-amino-5-(pyrazin-2-yl)-4H- Current time information in Bangalore, IN.asianpubs.orgmdpi.com-triazole-3-thiol | asianpubs.org |

Cross-Coupling Methodologies for Aryl/Heteroaryl Introduction

Palladium-catalyzed cross-coupling reactions are indispensable for introducing aryl and heteroaryl moieties onto the pyrazine ring, offering a powerful method for generating extensive libraries of analogues for biological screening.

The Suzuki cross-coupling reaction is a widely used method. For example, a series of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides were synthesized via a Suzuki reaction between 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide and various aryl or heteroaryl boronic acids/pinacol esters. mdpi.com This reaction provides a direct and efficient way to form C-C bonds and introduce diverse aromatic substituents. mdpi.com The synthesis of heterobiaryls has also been accomplished through the Suzuki coupling of pyridinylboronic acids with various heteroaryl halides, a strategy applicable to pyrazine systems. dergipark.org.tr

Other cross-coupling reactions are also employed. The Stille cross-coupling provides a general method for using secondary alkyltin reagents to react with aryl and heteroaryl halides, expanding the range of possible substituents. nih.gov Furthermore, C-N bond-forming cross-coupling reactions, such as the Buchwald-Hartwig amination, are used to couple aryl/heteroaryl halides with a variety of aliphatic amines under various conditions, including sustainable aqueous micellar conditions. nih.gov While often challenged by competing β-hydride elimination, the development of specialized ligands like BippyPhos has enabled efficient coupling of aryl/heteroaryl chlorides with primary amine nucleophiles. nih.gov Iron-catalyzed cross-coupling has also emerged as a cheaper and more environmentally benign alternative to palladium for certain transformations. google.com

Purity and Characterization of Synthesized Compounds for Biological Evaluation

The definitive identification and assessment of purity for newly synthesized compounds are prerequisites for any meaningful biological evaluation. A comprehensive suite of analytical techniques is employed to confirm the chemical structure and purity of each compound.

Following synthesis, crude products are purified using methods such as recrystallization or flash column chromatography. The structural integrity of the purified compounds is then established using a combination of spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is fundamental for elucidating the carbon-hydrogen framework of the molecule. tandfonline.comajrconline.org Infrared (IR) spectroscopy is used to identify characteristic functional groups present in the molecule, such as C=O and N-H bonds. tandfonline.com Mass Spectrometry (MS), often high-resolution mass spectrometry (HRMS), is employed to determine the precise molecular weight, which confirms the elemental composition of the synthesized compound. tandfonline.comnih.gov

The purity of the final compounds is a critical parameter and is typically quantified using High-Performance Liquid Chromatography (HPLC). ajrconline.orgnih.gov This technique separates the target compound from any remaining impurities or starting materials, and the purity is reported as a percentage of the total peak area. For instance, in a study synthesizing a series of indazole-based derivatives, the purity of each final compound was determined by HPLC analysis and was consistently found to be above 95%. nih.gov Other physical properties, such as melting point (M.P.), are also recorded as an indicator of purity. researchgate.netajrconline.org Only compounds that meet stringent purity criteria are submitted for biological testing to ensure that the observed activity is attributable to the intended molecule. mdpi.comajrconline.org

Table 3: Common Analytical Techniques for Characterization and Purity Assessment

| Technique | Purpose | Information Obtained | Source Examples |

| ¹H and ¹³C NMR | Structural Elucidation | Connectivity of atoms, chemical environment of protons and carbons | tandfonline.comajrconline.orgmdpi.com |

| Mass Spectrometry (MS/HRMS) | Molecular Weight Determination | Elemental composition, confirmation of molecular formula | tandfonline.comnih.gov |

| Infrared (IR) Spectroscopy | Functional Group Identification | Presence of key bonds (e.g., C=O, N-H, S=O) | tandfonline.com |

| HPLC | Purity Assessment | Quantitative measure of compound purity (%) | ajrconline.orgnih.gov |

| Melting Point (M.P.) | Physical Characterization & Purity | A sharp melting range indicates high purity | researchgate.netajrconline.org |

| Elemental Analysis | Compositional Verification | Percentage composition of C, H, N, etc. | asianpubs.orgmdpi.com |

Biological Activity and Pharmacological Mechanisms of 2 Amino 3 Piperazin 1 Ylpyrazine Derivatives

Inhibition of Histone Deacetylases (HDACs)

A notable area of investigation for 2-amino-3-piperazin-1-ylpyrazine derivatives is their activity as Histone Deacetylase (HDAC) inhibitors. nih.gov HDACs are a class of enzymes crucial for regulating gene expression through the deacetylation of histone and non-histone proteins; their dysregulation is a common feature in many cancers. nih.govdntb.gov.ua Specifically, the inhibition of Class I HDACs (HDAC1, HDAC2, and HDAC3) is a validated strategy in cancer therapy, and several inhibitors have advanced to clinical trials. nih.gov Derivatives incorporating the (piperazin-1-yl)pyrazine core have been developed as selective Class I HDAC inhibitors, showing potential as anticancer therapeutics. nih.govresearchgate.net

A series of novel Class I selective HDAC inhibitors has been synthesized featuring a (piperazin-1-yl)pyrazine or a related (piperazin-1-yl)pyrimidine central moiety. nih.govresearchgate.net These compounds connect a 2-aminobenzamide (B116534) group, which acts as the zinc-binding group (ZBG), to the core structure. nih.gov In vitro testing against human HDAC1, HDAC2, HDAC3, and HDAC8 enzymes revealed that these derivatives are highly selective for HDAC1, HDAC2, and HDAC3 over other HDAC subtypes. nih.govdntb.gov.ua

The design strategy involved replacing the middle phenyl ring of established inhibitors like Entinostat (MS-275) with more polar pyrazine (B50134) or pyrimidine (B1678525) rings, aiming for improved solubility. nih.gov The 2-aminobenzamide ZBG is known to confer selectivity towards Class I HDACs. nih.gov For instance, compound 19f , a derivative from this series, demonstrated potent inhibition of HDAC1, HDAC2, and HDAC3. nih.govnih.gov Other derivatives, such as 21a and 29b , showed selective inhibition of HDAC1/HDAC2. nih.govresearchgate.net The selectivity of these compounds against HDAC1, 2, and 3 is a key feature, as these specific isoforms are often highly expressed in various cancers, including leukemia. nih.gov

Table 1: Inhibitory Activity (IC₅₀) of Selected this compound Derivatives against Class I HDACs This table is interactive. You can sort and filter the data.

| Compound | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC8 (nM) |

|---|---|---|---|---|

| 19f | 48 | 102 | 41 | >10000 |

| 21a | 102 | 185 | 1280 | >10000 |

| 29b | 120 | 250 | 2100 | >10000 |

| Entinostat (MS-275) | 98 | 150 | 280 | >10000 |

Data sourced from a study on pyrazine-linked 2-aminobenzamides. nih.govnih.gov

The molecular mechanism behind the inhibitory action and selectivity of these compounds has been explored through molecular docking and structure-activity relationship (SAR) studies. nih.govresearchgate.net The 2-aminobenzamide portion of the inhibitors is crucial as it chelates the zinc ion within the catalytic site of the HDAC enzyme. nih.gov This interaction is a defining feature that provides selectivity for Class I HDACs over other classes. nih.gov

Molecular docking studies indicate that the basic piperazine (B1678402) ring of the central scaffold forms an ionic hydrogen bond with a conserved aspartate residue found in HDAC1 (D99), HDAC2 (D104), and HDAC3 (D93). nih.gov This interaction helps to anchor the inhibitor within the enzyme's binding channel. Furthermore, the capping group, which is an additional aromatic moiety on some derivatives, interacts with amino acids at the rim of the binding channel through aromatic and hydrophobic interactions. nih.gov For some compounds, adding an aromatic moiety to the 2-aminobenzamide group allows it to fill an internal cavity known as the "foot pocket" near the catalytic region, which can enhance selectivity for HDAC1 and HDAC2 subtypes. nih.gov

The potent and selective inhibition of Class I HDACs by these pyrazine derivatives translates into significant anti-cancer activity. nih.gov Selected compounds, chosen for their strong inhibition of HDAC1/2/3 and low toxicity against normal human embryonic kidney cells (HEK293), were tested for their efficacy against human acute myeloid leukemia (AML) and erythroleukemic cancer (HEL) cell lines. nih.govresearchgate.net

Compound 19f , which effectively blocks HDAC1, HDAC2, and HDAC3, was found to be more potent than the clinically tested Class I HDAC inhibitor Entinostat (MS-275). nih.govnih.gov This suggests that 19f is a promising new HDAC inhibitor with the potential to be effective against various blood cancers. nih.gov The development of such compounds highlights the therapeutic potential of targeting Class I HDACs in hematological malignancies. nih.gov

The therapeutic utility of this compound derivatives extends to solid tumors, with notable potential in pancreatic cancer. researchgate.netspringernature.com Class I HDAC enzymes are frequently dysregulated in pancreatic cancer cells, making them attractive targets for therapeutic intervention. researchgate.netspringernature.com A series of Class I selective HDAC inhibitors with a central (piperazin-1-yl)pyrazine moiety, similar to those tested against leukemia, were synthesized and evaluated for their effects on pancreatic cancer cell lines. springernature.com

These compounds, described as pyrazine-anilinobenzamides, yielded several highly potent inhibitors of HDAC1, 2, and 3. researchgate.netspringernature.com When tested in murine pancreatic cancer cells, these derivatives demonstrated promising growth-inhibitory activity. springernature.com This research indicates that the this compound scaffold is a valuable starting point for developing novel therapeutics for pancreatic cancer, a disease with urgent needs for more effective treatments. springernature.commdpi.com

Antimicrobial and Antitubercular Efficacy

Beyond their anticancer properties, derivatives containing piperazine and pyrazine rings have been explored for their potential as antimicrobial agents. The structural features of these heterocyclic compounds make them suitable candidates for targeting essential pathways in bacteria and mycobacteria.

Derivatives of pyrazine have been evaluated for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.com One study synthesized a series of novel triazolo[4,3-a]pyrazine derivatives and tested them against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) using the microbroth dilution method. mdpi.com

Several compounds in the series showed moderate to good antibacterial activity. mdpi.com Notably, compound 2e from this series exhibited superior antibacterial effects, with a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against S. aureus and 16 µg/mL against E. coli. mdpi.com This level of activity was comparable to the first-line antibiotic ampicillin. mdpi.com The mechanism of action for related compounds is suggested to involve the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, leading to bacterial cell death. mdpi.com Other studies on different heterocyclic derivatives have also reported activity against various Gram-positive and Gram-negative bacteria. nih.govnih.gov

Table 2: Minimum Inhibitory Concentration (MIC) of a Selected Triazolo[4,3-a]pyrazine Derivative This table is interactive. You can sort and filter the data.

| Compound | Staphylococcus aureus (Gram-positive) (µg/mL) | Escherichia coli (Gram-negative) (µg/mL) |

|---|---|---|

| Compound 2e | 32 | 16 |

| Ampicillin (Control) | 32 | 8 |

Data sourced from a study on novel triazolo[4,3-a]pyrazine derivatives. mdpi.com

Evaluation of Antifungal Properties

The antifungal potential of pyrazine derivatives has been an area of significant research interest. tandfonline.com Studies on N-substituted 3-aminopyrazine-2-carboxamides, which share a structural resemblance to the core compound, have demonstrated activity against various fungal strains, particularly Trichophyton interdigitale and Candida albicans. nih.gov For instance, a series of hybrid compounds combining pyrazine and 1,2,4-triazole (B32235) scaffolds were synthesized and evaluated for their antifungal properties. rsc.org Among these, compounds T12 and T14 showed significant antifungal activity. rsc.org Similarly, another study reported that N-alkyl substituted 3-aminopyrazine-2-carboxamides exhibited activity against a wide spectrum of fungi. mdpi.com The efficacy of these compounds often correlates with their lipophilicity. mdpi.com However, some studies on related pyrazine derivatives, such as 3-benzylaminopyrazine-2-carboxamides, reported no detectable activity against tested fungal strains. researchgate.net

Research into thiazolyl-pyrazoline derivatives has also contributed to the understanding of heterocyclic compounds as antifungal agents, with some derivatives showing promising activity against pathogenic yeasts and molds. nih.gov For example, compound 18b (a trisubstituted-s-triazine derivative) was found to be highly active against C. albicans, while 18c was most effective against C. tropicalis, with potency comparable to fluconazole. mdpi.com

Table 1: Antifungal Activity of Selected Pyrazine Derivatives

| Compound | Fungal Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Compound 12 (octylamide derivative) | Various fungi | IC80: 15.62-31.25 µmol/L | mdpi.com |

| Compound 13 (alicyclic side chain) | Various fungi | IC80: 7.81-31.25 µmol/L | mdpi.com |

| Compound 18b | C. albicans | 3.125 μg/mL | mdpi.com |

| Compound 18c | C. tropicalis | 6.25 μg/mL | mdpi.com |

Mechanisms of Action Against Mycobacterium tuberculosis

The pyrazine ring is a core component of pyrazinamide (B1679903) (PZA), a first-line drug for tuberculosis (TB) treatment. nih.gov This has spurred investigation into pyrazine derivatives, including those based on the this compound structure, as potential anti-tubercular agents. Their mechanisms of action are often multifaceted, targeting key mycobacterial enzymes.

DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase): DprE1 is an essential enzyme in the synthesis of the mycobacterial cell wall precursor decaprenyl phosphoarabinose (DPA). nih.gov Inhibition of this enzyme blocks the formation of the cell wall, leading to bacterial lysis. nih.gov Several classes of DprE1 inhibitors have been identified, some of which act irreversibly by forming a covalent bond with a cysteine residue (C387) in the enzyme's active site. nih.gov Benzothiazinones (BTZs) are a prominent class of covalent DprE1 inhibitors. bohrium.com Structure-based drug design has led to the development of sulfonyl-piperazine benzothiazinone (sPBTZ) derivatives, which also target DprE1. nih.gov Furthermore, in silico studies suggest that hybrid compounds amalgamating pyrazine and 1,2,4-triazole scaffolds may exert their anti-tubercular effect by targeting DprE1. rsc.org Molecular docking studies of N-(4-oxo-2 substituted thiazolidin-3yl) pyrazine-2-carbohydrazide (B1222964) derivatives also point to DprE1 as a probable target. researchgate.net

Pyrazinamidase (PncA): Pyrazinamide is a prodrug activated by the mycobacterial enzyme pyrazinamidase (PncA) into its active form, pyrazinoic acid (POA). nih.gov POA accumulation is thought to disrupt membrane potential and inhibit trans-translation, a process vital for mycobacterial survival. nih.govresearchgate.net While this is the primary mechanism for PZA, research on more complex derivatives of this compound has focused more on other targets like DprE1 and FASI.

Fatty Acid Synthase I (FAS-I): Mycobacterial fatty acid synthase I (FAS-I) is another crucial enzyme, responsible for the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. researchgate.netnih.gov Inhibition of FAS-I disrupts this synthesis. Both pyrazinamide (PZA) and its active form, pyrazinoic acid (POA), have been shown to inhibit FAS-I. researchgate.netnih.gov An analog, 5-chloropyrazinamide (5-Cl-PZA), exhibits competitive inhibition of FAS-I. nih.gov Studies have shown that a series of PZA analogs can inhibit FAS-I in a concentration and structure-dependent manner. nih.gov Furthermore, high-throughput screening has identified various substituted piperazines as potent inhibitors of the fatty acid synthase (FASN) KR domain binding site. nih.gov

Modulation of Receptor Systems

Derivatives of this compound have been investigated for their ability to interact with specific receptor systems in the central nervous system, showing potential for the treatment of neurological disorders.

The histamine (B1213489) H3 receptor (H3R) is a G protein-coupled receptor that acts as an autoreceptor and heteroreceptor, modulating the release of histamine and other neurotransmitters. cresset-group.com As such, it is a significant target for various central nervous system disorders. nih.gov Research has identified that the 4-pyridylpiperazine moiety is a key element for high-affinity binding to the human H3 receptor (hH3R). researchgate.net In a series of phenoxyalkylamine derivatives, those containing a 4N-substituted piperazine moiety showed significant binding properties at hH3R. researchgate.net However, replacing the piperazine ring with a piperidine (B6355638) moiety can also be tolerated for H3R binding, and in some cases, leads to dual activity with other receptors. researchgate.netnih.gov For instance, comparing two closely related compounds, the piperazine derivative (Compound 4 ) showed high affinity for hH3R (Ki = 3.17 nM) but significantly lower affinity for the sigma-1 receptor. nih.govnih.gov In contrast, its piperidine counterpart showed slightly reduced H3R affinity but a dramatically increased affinity for the sigma-1 receptor. nih.gov This highlights the critical role of the piperazine versus piperidine core in determining receptor selectivity. nih.govnih.gov

Table 2: Histamine H3 Receptor (hH3R) and Sigma-1 Receptor (σ1R) Affinities of a Comparative Compound Pair

| Compound | Core Moiety | hH3R Ki (nM) | σ1R Ki (nM) | Reference |

|---|---|---|---|---|

| Compound 4 | Piperazine | 3.17 | 1531 | nih.govnih.gov |

| Compound 5 | Piperidine | 7.70 | 3.64 | nih.govnih.gov |

Sigma-1 receptors (σ1R) are unique ligand-regulated chaperone proteins that modulate various neurotransmitter systems. nih.gov There is growing interest in developing dual-acting ligands that target both H3R and σ1R. nih.gov Studies have shown that while many H3R ligands based on a piperazine or piperidine core interact with sigma receptors to some degree, the piperidine moiety appears to be a critical structural element for potent dual H3/σ1 receptor activity. nih.govnih.gov The piperazine derivative (Compound 4 ) was found to be highly selective for H3R, with weak affinity for σ1R (Ki = 1531 nM). nih.govnih.gov In contrast, several piperidine derivatives showed high affinity for both receptors. nih.gov The difference in activity is attributed to the protonation state of the piperazine versus the piperidine ring at physiological pH, which affects the crucial salt bridge interaction with the σ1R binding pocket. nih.gov

Other Investigated Biological Activities

Piperazine and its derivatives have a long history of use as anthelmintic agents, dating back to the 1950s. researchgate.netdrugbank.com Their primary mechanism of action involves the paralysis of the parasitic worm, which is then expelled from the host's body by normal intestinal peristalsis. drugbank.com Piperazine acts as a GABA receptor agonist on the muscle membranes of nematodes. drugbank.com This binding causes hyperpolarization of the nerve endings, leading to a flaccid paralysis of the worm. drugbank.commsdvetmanual.com This mechanism is selective for the parasite as the receptors are unique to nematodes. msdvetmanual.com While specific studies on the anthelmintic properties of this compound itself are not detailed, the well-established action of the parent piperazine scaffold suggests a potential avenue for investigation.

Anti-Epileptic Potential

While direct studies on the anti-epileptic potential of this compound itself are limited, the broader class of piperazine derivatives has shown significant promise in preclinical models of epilepsy. semanticscholar.orgresearchgate.net Research has demonstrated that certain piperazine derivatives possess anticonvulsant properties, suggesting that the piperazine moiety is a key contributor to this activity. semanticscholar.org

For instance, two dicarboxylic piperazine derivatives, 1-(p-chlorobenzoyl)-piperazine-2,3-dicarboxylic acid (pCB-PzDA) and 1-(p-bromobenzoyl)-piperazine-2,3-dicarboxylic acid (pBB-PzDA), have been evaluated for their anticonvulsant effects. nih.gov These compounds, which block excitation at glutamate (B1630785) receptors, were shown to protect against sound-induced seizures in DBA/2 mice. nih.gov Their mechanism is believed to involve preferential antagonism of α-kainate receptors. nih.gov

Furthermore, novel perhydropyrrole[1,2-a]pyrazine derivatives have been synthesized and evaluated in animal models of epilepsy, with several compounds showing promising seizure protection in maximal electroshock seizure (MES), subcutaneous metrazol seizure (scMET), and 6 Hz tests. nih.gov N-substituted semanticscholar.orgnih.govnih.govtriazolo[4,3-a]pyrazine derivatives have also been investigated for their anticonvulsant effects, with some compounds demonstrating good anti-seizure action with minimal neurotoxicity in MES and pentylenetetrazole (PTZ) tests. bohrium.com These findings highlight the potential of the broader pyrazine-piperazine chemical space in the development of new anti-epileptic drugs. semanticscholar.orgresearchgate.net

Anticancer Activities Beyond HDAC Inhibition

Derivatives of this compound have been explored for their anticancer properties, acting through mechanisms other than histone deacetylase (HDAC) inhibition. Key among these are the inhibition of cyclin-dependent kinase 2 (CDK2) and thymidylate synthase (TS).

CDK2 Inhibition:

Cyclin-dependent kinase 2 (CDK2) is a crucial regulator of the cell cycle, and its dysregulation is often associated with uncontrolled cell proliferation in cancer. nih.govmdpi.com Consequently, CDK2 has emerged as a promising target for anticancer drug development. mdpi.com Several studies have highlighted the potential of piperazine-containing compounds as CDK2 inhibitors. nih.govresearchgate.net

A study focused on the design of novel CDK2 type II inhibitors through the hybridization of benzofuran (B130515) and piperazine moieties. nih.gov The resulting 3-(piperazinylmethyl)benzofuran derivatives demonstrated promising CDK2 inhibitory activity, with some compounds exhibiting IC50 values more potent than the reference standard, staurosporine. nih.gov For example, compounds 9h , 11d , and 11e showed potent inhibitory activity with IC50 values of 40.91, 41.70, and 46.88 nM, respectively. nih.gov Molecular docking studies of these derivatives revealed key interactions within the ATP-binding pocket of CDK2, stabilizing the inhibitor-enzyme complex. nih.gov

Thymidylate Synthase Inhibition:

Thymidylate synthase (TS) is another critical enzyme in cancer chemotherapy, as it is the sole de novo source for the production of thymidine (B127349) monophosphate (dTMP), an essential precursor for DNA synthesis. nih.gov Inhibition of TS leads to "thymineless death" in rapidly dividing cancer cells. nih.gov Folate analogues have been a major class of TS inhibitors, and research has shown that the pyrazine ring within these structures is a key determinant of inhibitory potency. nih.gov

While direct evidence for this compound derivatives as TS inhibitors is emerging, related pyrazine-containing compounds have been investigated. Molecular docking studies have suggested that N-(pyrazin-2-yl)benzenesulfonamide derivatives can bind strongly to thymidylate synthase. researchgate.net This indicates that the pyrazine moiety can serve as a scaffold for the design of novel TS inhibitors.

Cellular Studies and Cytotoxicity Assessments

The in vitro evaluation of this compound derivatives in various cell lines is a critical step in determining their therapeutic potential and safety profile. These studies provide insights into their potency against cancer cells and their toxicity towards non-cancerous cells.

In Vitro Potency in Various Cancer Cell Lines (e.g., A549, MCF-7, Hela)

Derivatives of the this compound scaffold have demonstrated significant antiproliferative activity against a range of human cancer cell lines.

One study on semanticscholar.orgnih.govnih.govtriazolo[4,3-a]pyrazine derivatives reported potent activity against A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and HeLa (cervical cancer) cell lines. The most promising compound, 17l , exhibited IC50 values of 0.98 ± 0.08 µM, 1.05 ± 0.17 µM, and 1.28 ± 0.25 µM against A549, MCF-7, and HeLa cells, respectively. frontiersin.org

In another study, a series of oleanolic acid derivatives incorporating a piperazine moiety at the C-28 position showed significant growth inhibition against MCF-7 cancer cells. tandfonline.com Specifically, derivative 23 displayed an IC50 value of 12.1 µM. tandfonline.com Similarly, a wogonin-piperazine derivative, 13 , exhibited high potency against A549 and HepG2 (liver carcinoma) cell lines with IC50 values of 1.74 µM and 1.07 µM, respectively. tandfonline.com

Furthermore, carbothioamide/carboxamide-based pyrazoline analogs have shown excellent activity against A549 and HeLa cells. acs.org Compounds 3a and 3h had IC50 values of 13.49 ± 0.17 µM and 22.54 ± 0.25 µM against A549 cells, and 17.52 ± 0.09 µM and 24.14 ± 0.86 µM against HeLa cells, respectively. acs.org

The following table summarizes the in vitro potency of various pyrazine and piperazine derivatives against different cancer cell lines.

| Compound/Derivative Class | Cell Line | IC50/GI50 (µM) | Reference |

| semanticscholar.orgnih.govnih.govtriazolo[4,3-a]pyrazine derivative 17l | A549 | 0.98 ± 0.08 | frontiersin.org |

| semanticscholar.orgnih.govnih.govtriazolo[4,3-a]pyrazine derivative 17l | MCF-7 | 1.05 ± 0.17 | frontiersin.org |

| semanticscholar.orgnih.govnih.govtriazolo[4,3-a]pyrazine derivative 17l | HeLa | 1.28 ± 0.25 | frontiersin.org |

| Oleanolic acid-piperazine derivative 23 | MCF-7 | 12.1 | tandfonline.com |

| Wogonin-piperazine derivative 13 | A549 | 1.74 | tandfonline.com |

| Wogonin-piperazine derivative 13 | HepG2 | 1.07 | tandfonline.com |

| Carbothioamide-based pyrazoline analog 3a | A549 | 13.49 ± 0.17 | acs.org |

| Carbothioamide-based pyrazoline analog 3a | HeLa | 17.52 ± 0.09 | acs.org |

| Carbothioamide-based pyrazoline analog 3h | A549 | 22.54 ± 0.25 | acs.org |

| Carbothioamide-based pyrazoline analog 3h | HeLa | 24.14 ± 0.86 | acs.org |

| Chalcone–pyrazine derivative 49 | A549 | 0.13 | nih.gov |

| Chalcone–pyrazine derivative 50 | MCF-7 | 0.18 | nih.gov |

| Chalcone–pyrazine derivative 51 | MCF-7 | 0.012 | nih.gov |

| Chalcone–pyrazine derivative 51 | A549 | 0.045 | nih.gov |

| Ligustrazine–curcumin hybrid 79 | A549 | 0.60 | nih.gov |

Evaluation of Compound Toxicity in Non-Cancerous Cell Lines (e.g., Vero cell line, HEK293 cells)

Assessing the toxicity of novel compounds in non-cancerous cell lines is crucial for determining their therapeutic index and potential for clinical development. Studies on piperazine derivatives have included evaluations against cell lines such as the African green monkey kidney epithelial cells (Vero) and Human Embryonic Kidney 293 (HEK293) cells.

In a study of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, the most potent compounds were evaluated for their cytotoxicity against the Vero cell line. researchgate.net The results revealed IC50 values greater than 375 µM, indicating minimal cytotoxicity to these non-cancerous cells. researchgate.net Similarly, some pyrazine derivatives have been shown to be safe in cytotoxicity studies on Vero cells. science.gov

The cytotoxicity of piperazine derivatives has also been assessed in HEK293 cells. One study on 4-pyridyl-piperazine derivatives utilized HEK293 cells to evaluate their pharmacological properties. nih.gov Another investigation into nitrogen-containing heterocycles as anticancer agents tested compounds against HEK-293 cells to determine their toxicity to normal cells. nih.gov These studies are essential for establishing a safety profile for this class of compounds.

Structure Activity Relationship Sar Studies of 2 Amino 3 Piperazin 1 Ylpyrazine Analogues

Elucidation of Key Structural Features for Biological Potency

The biological activity of 2-amino-3-piperazin-1-ylpyrazine analogues is intrinsically linked to the interplay of its three key components: the pyrazine (B50134) ring, the 2-amino group, and the 1-piperazinyl moiety.

The pyrazine ring , a nitrogen-containing six-membered heterocycle, often serves as a central scaffold. rsc.orgtandfonline.com Its nitrogen atoms can act as hydrogen bond acceptors, which is a critical feature for binding to biological targets. researchgate.net The aromatic nature of the pyrazine ring allows for π-π stacking interactions with aromatic residues in protein binding pockets.

The 2-amino group on the pyrazine ring is a crucial feature. In many analogues, such as those designed as histone deacetylase (HDAC) inhibitors, this amino group, often as part of a larger 2-aminobenzamide (B116534) structure, functions as a zinc-binding group (ZBG). dntb.gov.uanih.govresearchgate.net This interaction is fundamental for the inhibitory activity of these compounds. nih.gov

Impact of Substituent Modifications on Target Binding and Efficacy

Modifying the substituents on both the pyrazine and piperazine (B1678402) rings has a profound impact on target binding and efficacy. These modifications can alter the compound's electronic properties, steric profile, and solubility, thereby fine-tuning its pharmacological profile.

In the development of HDAC inhibitors, the 2-amino-3-(piperazin-1-yl)pyrazine core was used as a central linker. nih.govresearchgate.net A 2-aminobenzamide moiety was attached to one of the piperazine nitrogens to serve as the zinc-binding group. The other piperazine nitrogen was connected to various capping groups. The nature of this capping group was found to be critical for potency and selectivity. dntb.gov.uanih.govresearchgate.net For example, introducing aromatic capping groups led to a series of potent class-I selective HDAC inhibitors. dntb.gov.uaresearchgate.net

Similarly, in the development of Rho Kinase (ROCK) inhibitors for glaucoma, modifications of 2-(piperazin-1-yl)pyrazine (B1270772) derivatives were key to improving solubility and physicochemical properties. researchgate.net Further modifications to other positions on the pyrazine ring led to enhanced in vitro potency. researchgate.net

Studies on antitubercular agents combining pyrazine and 1,2,4-triazole (B32235) scaffolds revealed that substituents enhancing the aromaticity and electron density of the pyrazine or triazole ring resulted in improved activity. rsc.org The introduction of a bromine atom or a methyl group to a benzylthio substituent attached to the triazole ring, which is linked to the pyrazine, led to compounds with significant activity against Mycobacterium tuberculosis. rsc.org

The table below summarizes the impact of specific substituent modifications on the biological activity of various pyrazine-containing analogues.

Table 1: Impact of Substituent Modifications on Biological Activity

| Core Scaffold | Compound/Modification | Target/Assay | Activity (IC₅₀/MIC) | Key Finding | Reference(s) |

|---|---|---|---|---|---|

| (Piperazin-1-yl)pyrazine linked 2-aminobenzamide | Compound 19f (with a 4-(1-methyl-1H-pyrazol-4-yl)phenyl capping group) | HDAC1 | 0.041 µM | The specific capping group leads to potent inhibition of HDAC1, HDAC2, and HDAC3. | dntb.gov.uaresearchgate.net |

| (Piperazin-1-yl)pyrazine linked 2-aminobenzamide | Compound 21a (with a 4-cyanophenyl capping group) | HDAC1/HDAC2 | 0.038 µM / 0.071 µM | Demonstrates high potency and selectivity for HDAC1/HDAC2 over HDAC3. | dntb.gov.uaresearchgate.net |

| 2,3-Diaminopyrazine | Modification of 2-(piperazin-1-yl)pyrazine derivatives | Rho Kinase (ROCK) | EC₅₀ = 260 nM | Modifications improved solubility and led to potent in vivo activity. | researchgate.net |

| 2-Phenoxybenzamide | Replacement of piperazinyl group with an amino group | P. falciparum (antiplasmodial) | > 9 µM (decreased activity) | The piperazinyl moiety is crucial for maintaining high antiplasmodial activity. | mdpi.com |

| 2-(5-Thio-4H-1,2,4-triazol-3-yl)pyrazine | Compound T16 (with a 2-bromobenzylthio group) | M. tuberculosis H37Rv | 19.33 µM | Introduction of a bromo-substituted benzyl (B1604629) group enhances antitubercular activity. | rsc.org |

| 2-(5-Thio-4H-1,2,4-triazol-3-yl)pyrazine | Compound T18 (with a 4-methylbenzylthio group) | M. tuberculosis H37Rv | 21.25 µM | The presence of an electron-donating methyl group on the benzyl ring contributes to efficacy. | rsc.org |

Conformational Analysis and its Influence on Activity

The three-dimensional conformation of a molecule is a critical factor that governs its ability to bind to a biological target. Conformational analysis of this compound analogues helps to understand the spatial arrangement of atoms and functional groups that is required for optimal biological activity. nih.gov

The flexibility of the piperazine ring and the linker connecting it to a capping group allows the molecule to adopt various conformations. However, typically only one or a limited set of low-energy conformations, often referred to as the "bioactive conformation," is responsible for the interaction with the target protein. unifi.it Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to rationalize in vitro data and deduce the likely binding modes and bioactive conformations of these inhibitors. mdpi.comdntb.gov.uanih.gov

For the pyrazine-linked HDAC inhibitors, docking studies revealed that the 2-aminobenzamide moiety chelates the zinc ion in the active site, while the (piperazin-1-yl)pyrazine linker positions the capping group to make specific interactions with amino acid residues at the rim of the binding pocket. dntb.gov.uanih.govresearchgate.net These interactions are crucial for achieving high affinity and subtype selectivity. nih.gov The orientation of the pyrazine and the attached capping group, dictated by the molecule's conformational preferences, directly influences the efficacy of these interactions. researchgate.net For instance, studies on related heterocyclic compounds have shown that a quasi-planar orientation between an aromatic ring and an attached piperazine can be crucial for activity, and this geometry is influenced by substituents. nih.gov

Optimization Strategies Based on SAR Data for Lead Compound Development

The primary goal of SAR studies is to provide a rational basis for lead compound optimization. depositolegale.it By understanding which structural features are essential for activity and how modifications affect potency and selectivity, medicinal chemists can design new analogues with improved therapeutic potential.

One key strategy is substituent optimization . Based on initial SAR findings, various functional groups can be introduced to the core scaffold to enhance target engagement. For the pyrazine-linked HDAC inhibitors, a library of compounds was synthesized with different capping groups attached to the piperazine ring. nih.govresearchgate.net This led to the identification of compounds like 19f and 21a , which showed high potency and, in the case of 21a , improved selectivity for HDAC1/2. dntb.gov.uaresearchgate.net

Another strategy involves scaffold hopping or modification . In the development of ROCK inhibitors, modifications to the 2-(piperazin-1-yl)pyrazine derivatives were performed to enhance physicochemical properties like solubility, which is a critical aspect of drug development. researchgate.net

Computational methods, such as structure-based design and molecular docking, are integral to modern optimization strategies. mdpi.comdepositolegale.it These techniques use the SAR data to build predictive models that can guide the synthesis of new compounds. By simulating how a designed molecule might fit into the target's binding site, researchers can prioritize the synthesis of compounds that are most likely to succeed, saving time and resources. dntb.gov.uadepositolegale.it The development of the potent and selective HDAC inhibitors was significantly aided by molecular docking and MD simulations, which helped to rationalize the observed SAR and guide the design of new, improved analogues. mdpi.comdntb.gov.uanih.gov

Computational Investigations in the Discovery and Optimization of 2 Amino 3 Piperazin 1 Ylpyrazine Derivatives

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-amino-3-piperazin-1-ylpyrazine derivatives, docking studies are fundamental in understanding how these ligands interact with their biological targets, typically proteins such as kinases or enzymes. This method allows researchers to visualize binding modes, predict binding affinity, and rationalize structure-activity relationships (SAR).

Research on various pyrazine-containing scaffolds has demonstrated the utility of molecular docking in identifying key interactions. For instance, derivatives with a (piperazin-1-yl)pyrazine core have been docked into the active sites of class I histone deacetylases (HDACs), which are key regulators of cell proliferation. mdpi.comresearchgate.net Similarly, docking studies on pyrazine-linked indazole derivatives have been used to explore their binding within the catalytic pocket of PIM-1 kinase, a target for cancer therapy. bibliomed.orgjapsonline.com These studies often reveal crucial hydrogen bonds and hydrophobic interactions that govern the ligand's potency and selectivity. For example, in studies of PIM-1 kinase inhibitors, hydrogen bonds with residues such as Glu171, Glu121, and Lys67 were identified as significant for ligand-receptor interactions. bibliomed.orgjapsonline.com

The insights gained from docking are pivotal for rational drug design. By understanding how a molecule fits into its target's binding site, chemists can design new analogs with modified functional groups to enhance binding affinity or improve selectivity. Docking has been successfully applied to a wide range of targets for piperazine-containing compounds, including the c-Kit tyrosine kinase receptor, integrin αIIbβ3, and the androgen receptor. nih.govnih.govsemanticscholar.org

| Derivative Class | Biological Target | Key Interacting Residues (Examples) | Therapeutic Area |

|---|---|---|---|

| Pyrazine linked 2-Aminobenzamides | Histone Deacetylases (HDACs) | Not specified | Cancer |

| 3-(Pyrazin-2-yl)-1H-indazole derivatives | PIM-1 Kinase | Glu171, Glu121, Lys67, Asp186 | Cancer |

| 2-Piperazin-1-yl-quinazolines | Integrin αIIbβ3 | Not specified | Thrombosis |

| 2-Piperazinyl quinoxaline (B1680401) derivatives | c-Kit Tyrosine Kinase | Not specified | Cancer |

| Arylpiperazine derivatives | Androgen Receptor | Not specified | Prostate Cancer |

Molecular Dynamics (MD) Simulations for Binding Mode Elucidation

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are employed to validate the binding poses predicted by docking, assess the stability of the ligand-protein complex, and provide a more detailed understanding of the binding energetics. academie-sciences.fr

For derivatives of this compound, MD simulations can confirm whether the proposed interactions, such as hydrogen bonds, are maintained over a period of nanoseconds. mdpi.comresearchgate.net This is crucial for ensuring that the docked conformation is not just a low-energy snapshot but a stable and representative binding mode. Researchers analyze various parameters during MD simulations, including:

Root Mean Square Fluctuation (RMSF): To identify which parts of the protein are flexible and which are rigid upon ligand binding. academie-sciences.fr

Radius of Gyration (Rg): To evaluate the compactness of the protein-ligand complex. academie-sciences.fr

Solvent Accessible Surface Area (SASA): To understand changes in the protein's surface exposure to the solvent upon binding. academie-sciences.fr

Intermolecular Hydrogen Bonds: To track the number and duration of hydrogen bonds between the ligand and the target, which is a key indicator of binding stability. academie-sciences.fr

Studies on pyrazine-linked HDAC inhibitors and 2-piperazinyl quinoxaline derivatives targeting the c-Kit kinase have utilized MD simulations to rationalize in vitro data and confirm the stability of the computationally predicted binding modes. mdpi.comsemanticscholar.org By simulating the behavior of the complex in a more realistic, solvated environment, MD provides a higher level of confidence in the proposed mechanism of action. academie-sciences.fr

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

A compound's efficacy is determined not only by its interaction with the target but also by its pharmacokinetic properties. The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery to filter out candidates that are likely to fail in later clinical stages. In silico ADME models use a molecule's structure to predict its physicochemical and pharmacokinetic characteristics. doaj.org

For this compound derivatives, various ADME parameters are computationally evaluated to assess their drug-like potential. doaj.orgnih.gov Web-based tools and software packages like SwissADME, pkCSM, and QikProp are commonly used for these predictions. academie-sciences.frresearchgate.netresearchgate.net Key predicted properties include:

Gastrointestinal (GI) Absorption: Predicts the likelihood of a compound being absorbed from the gut into the bloodstream.

Blood-Brain Barrier (BBB) Permeation: Indicates whether a compound can cross into the central nervous system, which is crucial for neurological targets.

Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions by assessing if the compound inhibits key metabolic enzymes.

Aqueous Solubility: Affects absorption and formulation.

Plasma Protein Binding: Influences the distribution and free concentration of the drug.

These predictions help guide the optimization process by identifying potential liabilities, such as poor absorption or high metabolic instability, that need to be addressed through chemical modification.

| Parameter | Description | Generally Desired Range/Value |

|---|---|---|

| Molecular Weight (MW) | Size of the molecule. | < 500 Da |

| LogP (Octanol/Water Partition) | Measure of lipophilicity. | < 5 |

| Hydrogen Bond Donors (HBD) | Number of N-H and O-H bonds. | < 5 |

| Hydrogen Bond Acceptors (HBA) | Number of N and O atoms. | < 10 |

| Topological Polar Surface Area (TPSA) | Predicts transport properties. | < 140 Ų |

| Aqueous Solubility (LogS) | Predicts solubility in water. | High |

| BBB Permeation | Ability to cross the blood-brain barrier. | Target-dependent (Yes/No) |

Computational Approaches for Drug-Likeness and Lead Optimization

Lead optimization is the process of refining the chemical structure of a confirmed hit compound to improve its drug-like properties, including potency, selectivity, and ADME profile. Computational methods play a central role in this iterative cycle of design, synthesis, and testing. nih.govscience.gov

One powerful technique is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR models correlate variations in the biological activity of a series of compounds with changes in their physicochemical properties or structural features (descriptors). nih.gov For pyrazine derivatives, 3D-QSAR studies have been instrumental in understanding the structural requirements for potent PIM-1 kinase inhibition, indicating, for example, that the addition of strong electron-withdrawing groups to the pyrazine ring could decrease inhibitory activity. japsonline.comjapsonline.com

| Property | Rule |

|---|---|

| Molecular Weight | ≤ 500 g/mol |

| LogP (Lipophilicity) | ≤ 5 |

| Hydrogen Bond Donors | ≤ 5 |

| Hydrogen Bond Acceptors | ≤ 10 |

Analytical Methodologies for the Characterization and Quantification of 2 Amino 3 Piperazin 1 Ylpyrazine and Its Metabolites

Chromatographic Techniques for Separation and Identificationunodc.orgmdpi.com

Chromatography is the cornerstone for separating 2-Amino-3-piperazin-1-ylpyrazine from complex matrices, such as reaction mixtures or biological samples. The choice of technique depends on the analyte's properties and the analytical goal.

High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC (RP-HPLC)nih.govrjptonline.org

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile or thermally sensitive compounds like piperazine (B1678402) derivatives. rjptonline.org Reversed-Phase HPLC (RP-HPLC) is the most common mode, utilizing a non-polar stationary phase and a polar mobile phase. For a polar compound such as this compound, RP-HPLC offers excellent separation capabilities. nih.gov

The separation mechanism in RP-HPLC is based on the hydrophobic interactions between the analyte and the stationary phase (typically C8 or C18 alkyl chains). nih.govrjptonline.org A gradient elution, where the mobile phase composition is changed over time, is often employed to achieve optimal separation of the parent compound and its various metabolites, which may exhibit a range of polarities. rjptonline.org Detection is commonly performed using a Diode-Array Detector (DAD) or a UV-Vis detector, often set at a wavelength where the pyrazine (B50134) ring exhibits strong absorbance. redalyc.orgresearchgate.net

Table 1: Representative RP-HPLC Conditions for Analysis of Piperazine-Containing Compounds

| Parameter | Typical Conditions |

| Column | C18 or C8 (e.g., 250mm x 4.6mm, 5µm) rjptonline.org |

| Mobile Phase A | Aqueous buffer (e.g., Phosphate or Acetate buffer) or 0.1% Formic Acid in Water redalyc.orgsielc.com |

| Mobile Phase B | Acetonitrile or Methanol (B129727) rjptonline.orgredalyc.org |

| Elution Mode | Gradient elution rjptonline.org |

| Flow Rate | 1.0 - 1.7 mL/min redalyc.org |

| Detection | UV/DAD at 240-260 nm rjptonline.orgresearchgate.net |

| Column Temperature | 30 - 45 °C nih.govredalyc.org |

Gas Chromatography (GC)unodc.org

Gas Chromatography (GC) is a powerful separation technique primarily suited for volatile and thermally stable compounds. openagrar.de Direct analysis of this compound by GC can be challenging due to its polarity and low volatility, stemming from the amino and piperazine functional groups.

To overcome this limitation, derivatization is often necessary. This process involves chemically modifying the analyte to create a more volatile and less polar derivative. For compounds with amino groups, derivatization can be achieved using agents like bis(pentafluorobenzyl) bromide. nih.gov The resulting derivative is more amenable to vaporization and separation on a GC column. The separation in GC occurs based on the compound's boiling point and its interaction with the stationary phase of the column. Detection is commonly achieved using a Flame Ionization Detector (FID) or, for greater specificity, a Mass Spectrometer (MS). unodc.orgopenagrar.de

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MSmdpi.com

The coupling of liquid chromatography with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and selective method for the quantification and identification of this compound and its metabolites in complex biological matrices. nih.govnih.gov This technique is particularly valuable for metabolite profiling, where concentrations can be very low. nih.gov

The LC system, typically an HPLC or UPLC, separates the compounds, which are then introduced into the mass spectrometer. nih.gov An electrospray ionization (ESI) source is commonly used to generate charged ions of the analytes in the gas phase. nih.gov The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z). In LC-MS/MS, a precursor ion corresponding to the compound of interest is selected, fragmented, and the resulting product ions are detected. nih.gov This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and is the gold standard for quantitative analysis in biofluids. nih.gov

Table 2: Typical LC-MS/MS Parameters for Quantification of Piperazine Derivatives

| Parameter | Typical Setting |

| Separation | RP-UPLC or RP-HPLC nih.govnih.gov |

| Ionization Source | Electrospray Ionization (ESI), Positive Ion Mode nih.gov |

| Analysis Mode | Multiple Reaction Monitoring (MRM) nih.gov |

| Mobile Phase A | 0.1% Formic acid in water nih.gov |

| Mobile Phase B | Acetonitrile or Methanol nih.gov |

| Internal Standard | A stable-isotope-labeled version of the analyte is often used for accurate quantification. nih.govnih.gov |

Ultra-Performance Liquid Chromatography (UPLC)lcms.cz

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity compared to conventional HPLC. waters.com UPLC systems utilize columns packed with smaller particles (typically sub-2 µm), which necessitates operation at higher pressures. waters.com

For the analysis of this compound, UPLC provides faster run times and better separation efficiency, which is particularly advantageous for high-throughput screening or for resolving complex mixtures of metabolites. mdpi.com The fundamental principles of separation are the same as in HPLC, often using reversed-phase chemistry. The enhanced resolution can help separate structurally similar isomers or metabolites that might co-elute in an HPLC system. waters.commdpi.com

Spectroscopic Methods for Structural Elucidationresearchgate.net

While chromatographic techniques separate compounds, spectroscopic methods are indispensable for elucidating their chemical structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H-NMR, 13C-NMR)rsc.orgrsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. Both ¹H-NMR and ¹³C-NMR experiments provide detailed information about the carbon-hydrogen framework of this compound. rsc.org

In a ¹H-NMR spectrum, the chemical shift (δ) of each proton signal indicates its electronic environment, the integration value corresponds to the number of protons, and the splitting pattern (multiplicity) reveals information about neighboring protons. rsc.org For this compound, distinct signals would be expected for the protons on the pyrazine ring, the four methylene (B1212753) groups of the piperazine ring, and the protons of the amino group. The piperazine ring protons often appear as complex multiplets due to conformational dynamics. researchgate.net

The ¹³C-NMR spectrum provides information on each unique carbon atom in the molecule. rsc.org The chemical shifts are indicative of the carbon's hybridization and the nature of its attached atoms. Based on analogous structures, the expected chemical shifts for the pyrazine and piperazine carbons can be predicted. rsc.orgrsc.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrazine-H5/H6 | ~7.5 - 8.0 (d) | ~135 - 145 |

| Pyrazine-C2 (C-NH₂) | - | ~150 - 155 |

| Pyrazine-C3 (C-piperazine) | - | ~145 - 150 |

| Piperazine-H (adjacent to pyrazine) | ~3.2 - 3.6 (m) | ~45 - 50 |

| Piperazine-H (adjacent to NH) | ~2.9 - 3.2 (m) | ~43 - 48 |

| -NH₂ (Amino group) | ~4.5 - 5.5 (s, broad) | - |

| -NH (Piperazine) | ~1.5 - 2.5 (s, broad) | - |

| Note: Predicted values are based on data from structurally related pyrazine and piperazine compounds. rsc.orgrsc.orgresearchgate.net The solvent used (e.g., CDCl₃, DMSO-d₆) will significantly affect the chemical shifts, especially for NH protons. researchgate.net |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical tool for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a sample, which causes its molecular bonds to vibrate at specific frequencies. For this compound, the IR spectrum reveals characteristic absorption bands corresponding to its distinct structural features: the primary amino group (-NH2), the secondary amine within the piperazine ring (-NH), the aromatic pyrazine ring, and various C-N and C-H bonds.

The N-H stretching vibrations are particularly diagnostic. Primary amines typically show two bands in the 3500-3200 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. wpmucdn.comorgchemboulder.com The secondary amine of the piperazine ring exhibits a single N-H stretching band in a similar region. orgchemboulder.comresearchgate.net The pyrazine ring structure is characterized by C=C and C=N stretching vibrations, which are expected in the fingerprint region of the spectrum. scielo.br For instance, in a closely related compound, 3-(piperazin-1-yl)pyrazine-2-carboxamide, pyrazine ring vibrations were observed at 1593 cm⁻¹, 1559 cm⁻¹, and lower frequencies. nih.gov The C-N stretching vibrations for the bond between the pyrazine ring and the piperazine nitrogen, as well as within the piperazine ring, typically appear in the 1335-1020 cm⁻¹ range. orgchemboulder.comresearchgate.net

Table 1: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Source |

|---|---|---|---|

| Primary Amine (-NH₂) | Asymmetric & Symmetric N-H Stretch | 3500 - 3200 | wpmucdn.comorgchemboulder.com |

| Primary Amine (-NH₂) | N-H Bend | 1650 - 1580 | orgchemboulder.com |

| Secondary Amine (-NH) | N-H Stretch | 3350 - 3310 | orgchemboulder.comresearchgate.net |

| Aromatic Ring | C=C and C=N Stretch | ~1600 - 1400 | scielo.br |

| Aliphatic/Aromatic | C-N Stretch | 1335 - 1020 | orgchemboulder.comresearchgate.net |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an indispensable technique for determining the molecular weight and confirming the elemental formula of a compound. bohrium.com For this compound, this analysis provides precise mass information that validates its proposed structure. The molecular formula of the compound is C₈H₁₃N₅, which corresponds to a calculated molecular weight of approximately 179.22 g/mol . arctomsci.comusbio.net

High-resolution mass spectrometry (HRMS) can provide an even more accurate mass measurement. The calculated exact mass of this compound is 179.11700 Da, and its monoisotopic mass is 179.11709544 g/mol . chem960.com In a typical mass spectrum using electrospray ionization (ESI), the compound would be observed as its protonated molecular ion, [M+H]⁺. For example, in the analysis of similar pyrazine-triazole compounds, the molecular ion peak was consistently identified as [M+H]⁺, confirming the respective molecular weights. rsc.org Therefore, for this compound, a prominent ion at an m/z (mass-to-charge ratio) of approximately 180.12 would be expected. Further analysis of the fragmentation pattern can help to elucidate the structure by showing the loss of specific fragments, such as parts of the piperazine ring.

Table 2: Mass Spectrometric Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₃N₅ | arctomsci.comusbio.netcalpaclab.com |

| Molecular Weight | 179.22 g/mol | arctomsci.comusbio.netcalpaclab.com |

| Exact Mass | 179.11700 Da | chem960.com |

| Monoisotopic Mass | 179.11709544 g/mol | chem960.com |

Elemental Analysis for Compound Verification

Elemental analysis is a fundamental analytical procedure used to determine the mass percentage of each element within a pure compound. This technique provides experimental verification of the empirical and molecular formula. The results of elemental analysis are compared against the theoretical values calculated from the compound's molecular formula, C₈H₁₃N₅.

The theoretical elemental composition is calculated based on the atomic masses of carbon, hydrogen, and nitrogen. For a synthesized batch of this compound to be considered pure, the experimentally determined percentages of C, H, and N must closely match these theoretical values, typically within a narrow margin of ±0.4%. This level of agreement provides strong evidence for the compound's identity and purity. nih.gov The process involves calculating the theoretical percentages and comparing them with the results obtained from combustion analysis.

Table 3: Theoretical Elemental Composition of this compound (C₈H₁₃N₅)

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass Contribution ( g/mol ) | Theoretical Mass Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 8 | 96.088 | 53.61% |

| Hydrogen (H) | 1.008 | 13 | 13.104 | 7.31% |

| Nitrogen (N) | 14.007 | 5 | 70.035 | 39.07% |